molecular formula C29H30O8 B563722 Diosbulbin I CAS No. 1187951-05-8

Diosbulbin I

Cat. No. B563722
M. Wt: 506.551
InChI Key: NFXKFVAWBBOWIJ-WBQZIMCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diosbulbin I is a natural compound extracted from the roots of Dioscorea bulbifera . It belongs to the chemical family of Diterpenoids . The molecular formula of Diosbulbin I is C29H30O8 and it has a molecular weight of 506.56 .


Molecular Structure Analysis

The IUPAC name of Diosbulbin I is (1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl-3-(4-methoxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

Diosbulbin I is a powder in appearance . It has a predicted boiling point of 723.9±60.0 °C and a predicted density of 1.33±0.1 g/cm3 .

Scientific Research Applications

  • Metabolic Activation and Hepatotoxicity : Diosbulbin B is a furan-containing diterpenoid lactone found in Dioscorea bulbifera L., a traditional Chinese medicine herb. Its administration has been linked to liver injury in animals. Metabolic activation plays a crucial role in DIOB-induced liver injury. Cytochrome P450-mediated metabolic activation of DIOB results in the formation of reactive metabolites, which are essential in understanding its hepatotoxicity (Lin et al., 2014).

  • Protein Interaction and Toxicity Mechanisms : The interaction of protein with reactive metabolites of DIOB has been studied, revealing key mechanisms of cytotoxicity. This includes the formation of protein modifications such as cysteine adduction, Schiff’s base, and cysteine/lysine crosslink, which are proportional to the severity of hepatotoxicity (Wang et al., 2017).

  • Protective Effects Against Liver Injury : Scutellarin, a compound from Scutellaria barbata, shows protective effects against liver injury induced by DIOB, attenuating inflammation and oxidative stress. This indicates potential for combining DIOB with scutellarin for cancer treatment (Niu et al., 2015).

  • Enhancement of Drug Sensitivity in Cancer : Low-dose DIOB has been found to enhance cisplatin sensitivity in gastric cancer by regulating PD-L1/NLRP3 signaling and inhibiting cancer stem cell properties (Li et al., 2021).

  • Hepatotoxicity Mechanism Analysis : Systems toxicology approaches reveal that DIOB affects fatty acid and glucose metabolism, bile acid synthesis, and CYP3A11 expression, providing insights into its hepatotoxicity mechanism (Ji et al., 2020).

  • Pharmacokinetic Properties : Gender-related pharmacokinetic studies of DIOB in rats show significant differences in absorption and metabolism between male and female rats, impacting its bioavailability and toxicity profiles (Yang et al., 2013).

  • Mitochondria-Dependent Apoptosis in Hepatocytes : DIOB induces mitochondria-dependent apoptosis regulated by ROS-mediated autophagy in hepatocytes. This suggests a key role for ROS accumulation in DIOB-induced hepatocellular injury (Ye et al., 2019).

  • Detection of Reactive Metabolite-Derived Protein Adducts : The development of polyclonal antibodies to detect protein adducts derived from DIOB's reactive metabolites provides tools for studying its toxicology (Hu et al., 2018).

  • Antitumor Activity : Various extracts of Dioscorea bulbifera, including diosbulbin B, have demonstrated antitumor effects in vivo, influencing the immune system and providing potential therapeutic applications (Wang et al., 2012).

  • Attenuation of Hepatotoxicity : Angelica sinensis polysaccharide (ASP) has been found to attenuate DB-induced hepatotoxicity through the activation of the MEK/ERK pathway, suggesting potential for mitigating DB's side effects in therapeutic applications (Li et al., 2021).

Safety And Hazards

The safety data sheet for Diosbulbin I suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKFVAWBBOWIJ-WBQZIMCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosbulbin I

Citations

For This Compound
6
Citations
G Wang, JS Liu, BB Lin, GK Wang… - Chemical and …, 2009 - jstage.jst.go.jp
… Key words Dioscorea bulbifera L.; furanoid norditerpene; diosbulbin I; diosbulbin J … 1 and named diosbulbin I. …
Number of citations: 38 www.jstage.jst.go.jp
B Yang, W Liu, K Chen, Z Wang, C Wang - Drug Metabolism and …, 2014 - ASPET
Diosbulbin B (DB), a major constituent of the furano-norditerpenes in Dioscorea bulbifera Linn, exhibits potential antineoplasmic activity and hepatotoxicity. The metabolism and reactive …
Number of citations: 26 dmd.aspetjournals.org
XR Guan, L Zhu, ZG Xiao, YL Zhang, HB Chen… - Phytochemistry …, 2017 - Springer
Dioscorea bulbifera L. (Chinese: Huangdu, common name: air potato) is a traditional herbal medicine in China, and it is also one of the most widely consumed yam species, especially …
Number of citations: 41 link.springer.com
S Ghosh, VS Parihar, P More, DD Dhavale… - Medicinal …, 2015 - academia.edu
… Diosbulbin I …
Number of citations: 61 www.academia.edu
曾涌, 罗建军, 何文生, 陈卫琼, 李航, 杜航 - 中国药房, 2016 - china-pharmacy.com
… 化合物名称 diosbulbin I diosbulbin J diosbulbin N diosbulbin P diosbulbin O diosbulbin A diosbulbin C diosbulbin B diosbulbin D diosbulbin F diosbulbin G 8-epidiosbulbin G 15,16-…
Number of citations: 2 wap.china-pharmacy.com
BGM Moreira - 2021 - repositorio.utfpr.edu.br
… Through this comparison, it was possible to propose the structure of diobulbinone A, diosbulbin I, diosbulbin J, diosbulbiol B and a para-substituted aromatic compound. The in vitro …
Number of citations: 3 repositorio.utfpr.edu.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.